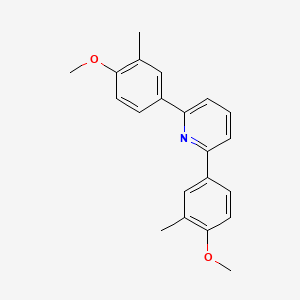

2,6-Bis(4-methoxy-3-methylphenyl)pyridine

説明

合成方法

合成経路と反応条件

2,6-ビス(4-メトキシ-3-メチルフェニル)ピリジンの合成は、通常、パラジウム触媒の存在下で2,6-ジブロモピリジンと4-メトキシ-3-メチルフェニルボロン酸を反応させることで行われます反応条件としては、一般的に炭酸カリウムなどの塩基、トルエンやエタノールなどの溶媒、Pd(PPh3)4などのパラジウム触媒が用いられます.

工業的生産方法

2,6-ビス(4-メトキシ-3-メチルフェニル)ピリジンの具体的な工業的生産方法は、広く文書化されていませんが、鈴木-宮浦カップリング反応は、同様の化合物の大量合成における基盤となっています。この反応のスケーラビリティと、出発物質と触媒の入手可能性を組み合わせることで、工業生産可能なアプローチとなっています。

特性

CAS番号 |

697284-15-4 |

|---|---|

分子式 |

C21H21NO2 |

分子量 |

319.4 g/mol |

IUPAC名 |

2,6-bis(4-methoxy-3-methylphenyl)pyridine |

InChI |

InChI=1S/C21H21NO2/c1-14-12-16(8-10-20(14)23-3)18-6-5-7-19(22-18)17-9-11-21(24-4)15(2)13-17/h5-13H,1-4H3 |

InChIキー |

PEKCESXPHPBMRV-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)C2=NC(=CC=C2)C3=CC(=C(C=C3)OC)C)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxy-3-methylphenyl)pyridine typically involves the reaction of 2,6-dibromopyridine with 4-methoxy-3-methylphenylboronic acid in the presence of a palladium catalystThe reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4 .

Industrial Production Methods

While specific industrial production methods for 2,6-Bis(4-methoxy-3-methylphenyl)pyridine are not extensively documented, the Suzuki-Miyaura coupling reaction remains a cornerstone in the large-scale synthesis of similar compounds. The scalability of this reaction, combined with the availability of starting materials and catalysts, makes it a feasible approach for industrial production.

化学反応の分析

反応の種類

2,6-ビス(4-メトキシ-3-メチルフェニル)ピリジンは、以下を含む様々な化学反応を起こします。

酸化: メトキシ基は酸化されて対応するキノンを形成することができます。

還元: ニトロ基(存在する場合)はアミンに還元することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

還元: パラジウム触媒を用いた水素ガスや水素化ホウ素ナトリウムなどの試薬。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、メトキシ基の酸化はキノンを生成する可能性があり、ニトロ基の還元はアミンを生成する可能性があります .

科学的研究の応用

2,6-ビス(4-メトキシ-3-メチルフェニル)ピリジンは、いくつかの科学研究における応用があります。

化学: 配位化学と触媒における配位子として使用されます。

生物学: 特定の酵素またはタンパク質の阻害剤としての可能性が調査されています。

作用機序

類似の化合物との比較

類似の化合物

5,6-ビス(4-メトキシ-3-メチルフェニル)ピリジン-2-アミン: 同様の構造的特徴と生物学的活性を有する別の化合物.

2,6-ビス(1,2,3-トリアゾール-4-イル)ピリジン: 配位化学における応用で知られています.

独自性

2,6-ビス(4-メトキシ-3-メチルフェニル)ピリジンは、ピリジン環に対する特異的な置換パターンにより際立っており、ユニークな電子特性と立体効果を付与しています。 これらの特性は、特定の触媒的および生物学的応用において特に効果的であり、他の同様の化合物とは区別されます.

類似化合物との比較

Similar Compounds

5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: Another compound with similar structural features and biological activity.

2,6-Bis(1,2,3-triazol-4-yl)pyridine: Known for its applications in coordination chemistry.

Uniqueness

2,6-Bis(4-methoxy-3-methylphenyl)pyridine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique electronic properties and steric effects. These characteristics make it particularly effective in certain catalytic and biological applications, distinguishing it from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。